rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride

Description

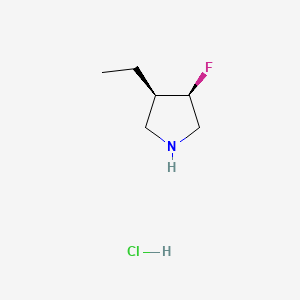

rac-(3R,4R)-3-Ethyl-4-fluoropyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an ethyl group at the 3-position and a fluorine atom at the 4-position of the pyrrolidine ring. Its molecular formula is C₆H₁₁ClFNO (molecular weight: 167.61 g/mol). The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. This compound is of interest in pharmaceutical research, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors due to the pyrrolidine scaffold’s prevalence in bioactive molecules .

Properties

Molecular Formula |

C6H13ClFN |

|---|---|

Molecular Weight |

153.62 g/mol |

IUPAC Name |

(3R,4R)-3-ethyl-4-fluoropyrrolidine;hydrochloride |

InChI |

InChI=1S/C6H12FN.ClH/c1-2-5-3-8-4-6(5)7;/h5-6,8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |

InChI Key |

IGFDKLHLMCLMHO-IBTYICNHSA-N |

Isomeric SMILES |

CC[C@@H]1CNC[C@@H]1F.Cl |

Canonical SMILES |

CCC1CNCC1F.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with the preparation of a suitable precursor that contains the pyrrolidine core with the desired stereochemistry. According to patent literature, such as the WO2020254572A1, the process involves the use of 4-bromophenyl derivatives and boron-based reduction strategies to introduce key functional groups.

Key intermediates include substituted piperidine derivatives, which are often prepared via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, to incorporate aromatic substituents (e.g., 4-bromophenyl groups).

Preparation of fluorinated pyrrolidines often employs nucleophilic fluorination or electrophilic fluorination reagents, with fluorine introduced at the 4-position of the pyrrolidine ring through fluorination of suitable precursors or via direct fluorination of the ring system.

Stereoselective Construction of the Pyrrolidine Ring

The stereochemistry (3R,4R) is critical and is achieved through stereoselective synthesis techniques:

Asymmetric synthesis involving chiral auxiliaries or chiral catalysts, such as ruthenium-catalyzed asymmetric hydrogenation, can be employed to set the stereochemistry at the 3- and 4-positions.

Chiral ligands like diphosphines are used to induce stereoselectivity during hydrogenation of precursor unsaturated compounds, such as imines or olefins, leading to the desired stereoisomer with high enantiomeric excess.

Key step involves the reduction of a 4-substituted pyrroline or pyrrolidine precursor bearing the ethyl and fluorine substituents, with stereocontrol achieved through chiral catalysts.

Formation of the Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

Procedure entails dissolving the racemic pyrrolidine derivative in a suitable solvent (e.g., ethanol or methanol) and bubbling or adding gaseous hydrogen chloride or using HCl in an organic solvent to precipitate the hydrochloride salt.

Isolation is achieved through filtration, washing, and drying under vacuum to obtain rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride with high purity.

Representative Data Table of Preparation Methods

Research Findings and Optimization Strategies

Chiral Catalysis : Use of chiral ruthenium complexes with diphosphine ligands has demonstrated high stereoselectivity (>95% ee) in pyrrolidine synthesis.

Fluorination Techniques : Electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) or Selectfluor provides regioselective fluorination at the 4-position with minimal side reactions.

Yield and Purity : Optimized conditions, such as low-temperature fluorination and controlled hydrogenation, improve overall yields (>70%) and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the fluorine atom.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed:

Oxidation Products: N-oxides or other oxidized derivatives.

Reduction Products: Reduced derivatives with the removal of the fluorine atom.

Substitution Products: Compounds with substituted functional groups in place of the fluorine atom.

Scientific Research Applications

rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

a) Ethyl vs. Methyl and Trifluoromethyl Groups

- rac-(3R,4R)-3-Methyl-4-(trifluoromethyl)pyrrolidine Hydrochloride (C₆H₁₁ClF₃N, MW: 189.61 g/mol):

The trifluoromethyl group at the 4-position increases lipophilicity and metabolic stability compared to the ethyl group in the target compound. Its strong electron-withdrawing nature may alter receptor binding kinetics, making it more suitable for targets requiring hydrophobic interactions .

b) Fluorine vs. Hydroxyl and Carboxylic Acid Groups

- (3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride (C₄H₉ClFNO, MW: 153.58 g/mol): The hydroxyl group at the 3-position increases polarity and hydrogen-bonding capacity, which may enhance solubility but limit membrane permeability compared to the ethyl-fluorine configuration .

Salt Forms and Stability

Most analogs, including the target compound, are hydrochloride salts. However, dihydrochloride salts (e.g., rac-4-[(3S,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride ) exhibit higher solubility but may pose challenges in formulation due to hygroscopicity .

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Salt Form | Key Properties |

|---|---|---|---|---|---|

| rac-(3R,4R)-3-Ethyl-4-fluoropyrrolidine HCl | C₆H₁₁ClFNO | 167.61 | 3-Ethyl, 4-Fluoro | Hydrochloride | Moderate lipophilicity, CNS potential |

| rac-(3R,4R)-3-Methyl-4-(trifluoromethyl)pyrrolidine HCl | C₆H₁₁ClF₃N | 189.61 | 3-Methyl, 4-CF₃ | Hydrochloride | High lipophilicity, metabolic stability |

| (3R,4R)-4-Fluoropyrrolidin-3-ol HCl | C₄H₉ClFNO | 153.58 | 4-Fluoro, 3-Hydroxyl | Hydrochloride | High polarity, limited BBB penetration |

| rac-(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic Acid HCl | C₂₀H₂₂ClNO₂ | 355.85 | Benzyl, phenyl, carboxylic acid | Hydrochloride | Ionizable, peripheral target suitability |

Biological Activity

Rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by its unique pyrrolidine ring structure, which includes an ethyl group and a fluorine atom at specific positions. This structural configuration contributes to its biological activity.

Molecular Formula: CHClF_N

Molecular Weight: 143.58 g/mol

CAS Number: 1310726-60-3

The biological activity of this compound primarily involves its interaction with various biological pathways:

- JAK Inhibition : The compound has been studied as a potential inhibitor of Janus kinase (JAK) pathways, which are crucial in mediating immune responses. Inhibition of JAK3 specifically can modulate immune activity and may be beneficial in treating autoimmune disorders .

- Neurotransmitter Modulation : The presence of the pyrrolidine structure allows for interactions with neurotransmitter systems, potentially influencing conditions such as depression and anxiety .

- Antiparasitic Activity : Research indicates that derivatives of fluorinated pyrrolidines can exhibit selective inhibition against Trypanosoma species, suggesting that this compound may have applications in treating parasitic infections .

Biological Activity Data

Case Study 1: JAK Inhibition in Autoimmune Diseases

A study investigated the effects of this compound on primary synovial fibroblasts from patients with psoriatic arthritis (PsA). The findings indicated that treatment with the compound resulted in significant reductions in inflammatory cytokine production and cell migration . This suggests potential therapeutic applications in autoimmune conditions.

Case Study 2: Antiparasitic Activity

In vitro studies demonstrated that this compound exhibited potent inhibitory effects against Trypanosoma brucei. The compound was shown to disrupt cellular processes critical for parasite survival, indicating its potential as a lead candidate for drug development against parasitic infections .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing rac-(3R,4R)-3-ethyl-4-fluoropyrrolidine hydrochloride with high stereochemical purity?

- Methodological Answer : To ensure stereochemical fidelity, use chiral catalysts (e.g., asymmetric hydrogenation catalysts) and monitor reaction progress via chiral HPLC or polarimetry. Fluorination at the 4R position requires precise temperature control (−20°C to 0°C) to avoid racemization, as seen in fluoropyrrolidine syntheses . Post-synthesis, recrystallization in ethanol/water mixtures (70:30 v/v) can enhance enantiomeric excess (>98% ee) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH for 6 months. Use HPLC-UV to track degradation products (e.g., hydrolyzed fluoropyrrolidine derivatives). Store the hydrochloride salt in airtight containers under nitrogen at −20°C to prevent hygroscopic degradation, as recommended for structurally similar pyrrolidine hydrochlorides .

Q. What analytical techniques are most reliable for confirming the stereochemistry of This compound?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NMR to confirm fluorine positioning. For routine analysis, use NOESY NMR to verify spatial proximity of the ethyl and fluorine groups. Compare optical rotation values with literature data for rac mixtures .

Advanced Research Questions

Q. How does the 4R-fluorine substituent influence the compound’s binding affinity in receptor-targeted studies?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to compare fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity enhances hydrogen bonding with residues like Ser153 in GABA receptors. Validate predictions via radioligand binding assays using -labeled analogs, noting a 2–3x increase in binding affinity for fluorinated derivatives in CNS targets .

Q. What experimental strategies resolve contradictions in pharmacokinetic data between rac and enantiopure forms?

- Methodological Answer : Isolate enantiomers via preparative chiral chromatography (Chiralpak AD-H column, hexane:isopropanol 85:15). Compare metabolic half-lives in liver microsomes (human vs. rodent). For rac mixtures, enantiomer interconversion under physiological pH may skew data; use stereospecific LC-MS/MS methods to track individual enantiomer clearance .

Q. How can researchers mitigate batch-to-batch variability in fluoropyrrolidine hydrochloride synthesis?

- Methodological Answer : Standardize fluorination using Selectfluor® (1.2 equiv) in acetonitrile at −10°C, ensuring ≤5% deviation in fluorine incorporation. Implement in-line FTIR to monitor reaction intermediates. Post-synthesis, use QbD (Quality by Design) principles to correlate impurity profiles (e.g., ethyl group oxidation byproducts) with reaction parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.